Shizukaol B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Shizukaol B is a natural product that has been shown to inhibit the proliferation of human HL-60 cells . It also has an inhibitory effect on the production of inflammatory cytokines in vitro . It exhibits anti-inflammatory effects that suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated BV2 microglia .

Synthesis Analysis

Asymmetric syntheses of lindenane sesquiterpenoid [4 + 2] head-to-back dimers, namely sarbracholide and this compound, are presented. In this synthesis, an MTBD-mediated one-pot Z-type elimination/lactonization was performed to install an α,β-unsaturated lactone, while a biomimetic [4 + 2] dimerization between a triene and dienophile was carried out to establish the dimers .Molecular Structure Analysis

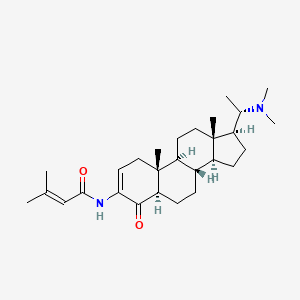

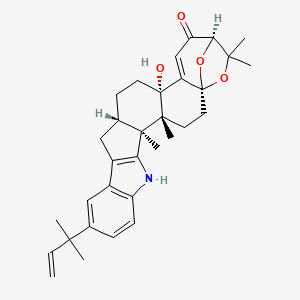

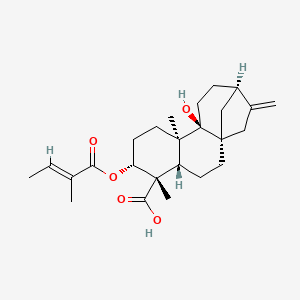

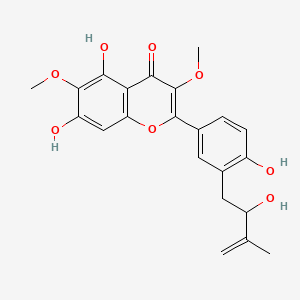

This compound has a molecular formula of C40H44O13 . More detailed structural information can be found in the referenced sources .Chemical Reactions Analysis

In research on naturally occurring sesquiterpenes, it was discovered that shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers . This potential change was discovered after simulations of the changes in corresponding shizukaols showed that three peroxide products were generated .Physical And Chemical Properties Analysis

This compound has a molecular weight of 732.77 and a molecular formula of C40H44O13 . It is a powder in physical form .科学的研究の応用

Anti-inflammatory Properties : Shizukaol B exhibits significant anti-inflammatory effects, particularly in microglial cells. It suppresses the expression of inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduces the production of nitric oxide, tumor necrosis factor-α, and interleukin-1β in lipopolysaccharide (LPS)-stimulated BV2 microglia. This action is partly due to modulation of the JNK-AP-1 signaling pathway (Pan et al., 2017).

Antifungal Activity : this compound has shown potent antifungal activities against various plant pathogenic fungi and protective activities against diseases like wheat leaf rust and tomato late blight (Kang et al., 2017).

Anti-cancer Effects : Studies indicate that this compound can repress the growth of human liver cancer cells by modulating the Wnt signalling pathway. It induces apoptosis in cancer cells and reduces the expression of β-catenin, a key protein in the Wnt pathway (Tang et al., 2016).

Impact on Metabolic Syndrome : this compound has been studied for its role in metabolic syndrome. It modulates glucose metabolism by activating AMP-activated protein kinase (AMPK), enhancing glucose uptake in muscle cells, and suppressing hepatic gluconeogenesis (Hu et al., 2017).

Effect on HIV-1 Replication : It has been demonstrated that this compound can inhibit HIV-1 reverse transcriptase RNase H, suggesting its potential as a novel inhibitor for HIV-1 replication (Yang et al., 2012).

作用機序

Shizukaol B has an anti-inflammatory effect against lipopolysaccharide (LPS)-induced activation of BV2 microglial cells. It inhibits iNOS and COX-2, and suppresses NO production, TNF-α, and IL-1β expression . It also inhibits LPS-mediated c-Jun N-terminal kinase 1/2 (JNK) activation, without affecting ERK1/2 or p38 phosphorylation .

Safety and Hazards

When handling Shizukaol B, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEFZVURTXZBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)